

# Fenpyroximate: A Comprehensive Toxicological Profile and Safety Assessment

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Fenpyroximate** is a broad-spectrum acaricide and insecticide that is widely used in agriculture to control mites and other pests. Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular respiration and energy production in target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **Fenpyroximate**, drawing from a wide range of studies conducted in various animal models. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of its toxicological properties.

#### Introduction

**Fenpyroximate**, a phenoxypyrazole derivative, is an effective contact acaricide.[3] Its primary mechanism of action is the inhibition of the mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I).[4] This guide aims to provide a detailed technical overview of the toxicological data available for **Fenpyroximate** to support its safety assessment.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)



Studies in rats have shown that **Fenpyroximate** is well-absorbed following oral administration and is primarily excreted through the biliary route, with a smaller amount excreted in the urine. [5] There is no evidence to suggest bioaccumulation in tissues.[5] **Fenpyroximate** undergoes extensive metabolism, with numerous metabolites identified. The primary metabolic pathways include cleavage of the ester bond, hydroxylation of the phenoxypyrazole group, oxidation of the tert-butyl group, and subsequent conjugation with sulfate and glucuronide.[6] No parent compound is found in the urine.[6]

## **Toxicological Profile Acute Toxicity**

**Fenpyroximate** exhibits moderate acute oral and inhalation toxicity in rats.[7] It has low acute dermal toxicity.[7] Signs of acute toxicity in mice and rats include urinary and fecal staining, hypoactivity, and hypopnea.[6]

Table 1: Acute Toxicity of Fenpyroximate

| Test | Species      | Route      | Value                 | Reference |
|------|--------------|------------|-----------------------|-----------|
| LD50 | Rat (male)   | Oral       | 245 mg/kg bw          | [8]       |
| LD50 | Rat (female) | Oral       | 480 mg/kg bw          | [8]       |
| LD50 | Mouse        | Oral       | 440-520 mg/kg<br>bw   | [6]       |
| LC50 | Rat          | Inhalation | 0.21-0.36 mg/L<br>air | [6]       |
| LD50 | Rat          | Dermal     | >2000 mg/kg bw        | [9]       |

#### **Sub-chronic and Chronic Toxicity**

Repeated oral exposure to **Fenpyroximate** in sub-chronic and chronic studies has been shown to cause a decrease in body weight and body weight gain across multiple species, including rats, mice, and dogs.[8][10] In dogs, which are the most sensitive species, clinical signs such as diarrhea, emesis, and slight bradycardia were observed.[7]



Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies

| Study<br>Duration | Species    | NOAEL                            | LOAEL                             | Key Effects<br>at LOAEL  | Reference |
|-------------------|------------|----------------------------------|-----------------------------------|--|-----------|
| 90-day            | Dog        | 2 mg/kg<br>bw/day                | 10 mg/kg<br>bw/day                | Decreased<br>body-weight<br>gain,<br>diarrhea,<br>emaciation,<br>bradycardia | [6]       |
| 1-year            | Dog        | 5 mg/kg<br>bw/day                | 15 mg/kg<br>bw/day                | Decreased<br>body-weight<br>gain and total<br>protein levels                 | [6]       |
| 104-week          | Rat (male) | 25 ppm (1<br>mg/kg<br>bw/day)    | 75 ppm (3.08<br>mg/kg<br>bw/day)  | Decreased<br>body weight<br>and body<br>weight gain                          | [6][7]    |
| 18-month          | Mouse      | 100 ppm (9.5<br>mg/kg<br>bw/day) | 400 ppm<br>(38.0 mg/kg<br>bw/day) | Decreased body-weight gain, absolute body weight, and food consumption       | [6]       |

### Genotoxicity

**Fenpyroximate** has been adequately tested in a range of in vitro and in vivo genotoxicity assays and has been concluded to be non-genotoxic.[6] It was not mutagenic in the Ames test and did not induce chromosomal aberrations in cultured human lymphocytes or in an in vivo mouse micronucleus test.[11]



### Carcinogenicity

Long-term carcinogenicity studies in both rats and mice have shown no evidence of carcinogenic potential for **Fenpyroximate**.[6][9]

- 18-month Mouse Study: No evidence of carcinogenicity at dietary concentrations up to 800 ppm.[6] The NOAEL was 100 ppm based on decreased body weight gain.[6]
- 104-week Rat Study: No evidence of carcinogenicity at dietary concentrations up to 150 ppm.[6] The NOAEL was 25 ppm based on decreased body weight.[6]

### **Reproductive and Developmental Toxicity**

In a two-generation reproduction study in rats, the NOAEL for parental and developmental toxicity was 30 ppm (equal to 2 mg/kg bw/day).[6] The LOAEL was 100 ppm based on decreased body-weight gain in the parental generation and decreased lactational weight gain in the pups.[6]

Developmental toxicity studies have been conducted in rats and rabbits.

- Rat: No evidence of embryotoxicity or teratogenicity was observed up to the highest dose tested (25 mg/kg bw/day).[6]
- Rabbit: No evidence of embryotoxicity or teratogenicity was observed at any dose tested.
   The maternal toxicity NOAEL was 2.5 mg/kg bw/day based on minor effects at 5 mg/kg bw/day.

#### **Safety Assessment and Reference Doses**

Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for **Fenpyroximate**.

- Acceptable Daily Intake (ADI): 0-0.01 mg/kg bw, based on the NOAEL of 1 mg/kg bw/day from the 104-week rat study, with a 100-fold safety factor applied.[3][6]
- Acute Reference Dose (ARfD): 0.02 mg/kg bw, based on the NOAEL of 2 mg/kg bw from a study in dogs that showed induction of diarrhea after a single dose, with a 100-fold safety factor.[3][4]



### **Experimental Protocols**

Detailed experimental protocols for the key toxicological studies on **Fenpyroximate** are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports with step-by-step methodologies are not always publicly available, the following sections describe the standard protocols for the pivotal studies cited.

### Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452 & 451)

- Test System: Typically, Sprague-Dawley rats and CD-1 mice are used. For the 104-week rat study and 18-month mouse study, animals are young and healthy at the start.
- Administration of the Test Substance: Fenpyroximate is administered in the diet at various concentrations (e.g., 0, 10, 25, 75, and 150 ppm for rats; 0, 25, 100, 400, and 800 ppm for mice).
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
  consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed
  hematological and clinical chemistry analyses are performed at multiple intervals. At the end
  of the study, a full necropsy is performed, and organs are weighed and examined
  histopathologically.
- Data Analysis: Statistical analysis is performed to determine the significance of any observed effects compared to the control group. The NOAEL and LOAEL are determined.

## Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

- Test System: Wistar or Sprague-Dawley rats are typically used.
- Administration of the Test Substance: Fenpyroximate is administered continuously in the
  diet to the F0 generation for a pre-mating period, during mating, gestation, and lactation. The
  F1 generation is then exposed from weaning through to the production of the F2 generation.



- Observations: Parental animals are observed for clinical signs, body weight changes, and reproductive performance (mating, fertility, gestation length, parturition). Pups are examined for viability, growth, and development.
- Data Analysis: Reproductive and litter parameters are statistically analyzed to determine any treatment-related effects. The NOAELs for parental, reproductive, and offspring toxicity are established.

### Developmental Toxicity Study (Based on OECD Guideline 414)

- Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits are used.
- Administration of the Test Substance: **Fenpyroximate** is administered by gavage during the period of organogenesis (e.g., gestation days 6-15 for rats, 6-19 for rabbits).
- Observations: Maternal animals are observed for clinical signs, body weight, and food consumption. Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.
- Data Analysis: The incidence of malformations and developmental variations is statistically compared between treated and control groups. Maternal and developmental NOAELs and LOAELs are determined.

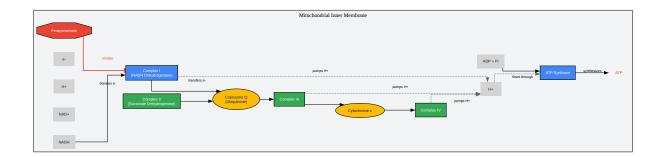
### Ames Test (Bacterial Reverse Mutation Assay) (Based on OECD Guideline 471)

- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.
- Procedure: The bacteria are exposed to various concentrations of Fenpyroximate, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

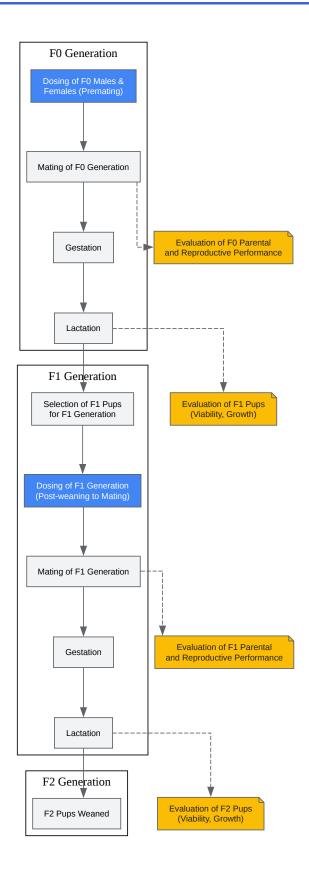


Visualizations
Mechanism of Action: Mitochondrial Complex I
Inhibition

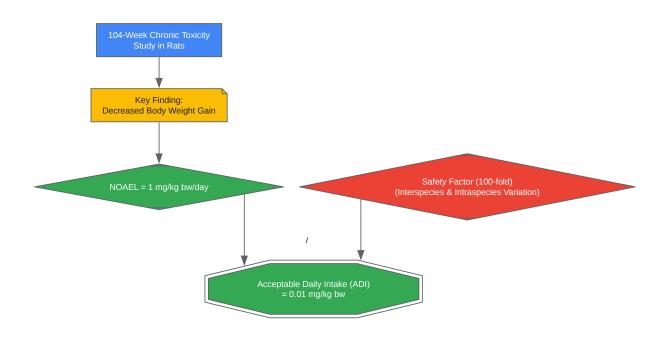












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